
4-(o-Tolyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(o-Tolyl)-2H-chromen-2-one is an organic compound belonging to the class of chromen-2-ones, also known as coumarins. This compound features a chromen-2-one core structure with an o-tolyl group attached at the 4-position. Chromen-2-ones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)-2H-chromen-2-one typically involves the condensation of o-tolyl aldehyde with salicylaldehyde in the presence of a base, followed by cyclization. One common method is the Pechmann condensation, which uses acidic catalysts such as sulfuric acid or aluminum chloride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation or other catalytic processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(o-Tolyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted chromen-2-one derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(o-Tolyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Mécanisme D'action
The mechanism of action of 4-(o-Tolyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-2H-chromen-2-one: Similar structure but with a phenyl group instead of an o-tolyl group.
4-Methyl-2H-chromen-2-one: Similar structure with a methyl group at the 4-position.
4-(p-Tolyl)-2H-chromen-2-one: Similar structure with a p-tolyl group instead of an o-tolyl group.
Uniqueness
4-(o-Tolyl)-2H-chromen-2-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C16H12O2 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
4-(2-methylphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)14-10-16(17)18-15-9-5-4-8-13(14)15/h2-10H,1H3 |
Clé InChI |
RJENABICOAKXRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=O)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)
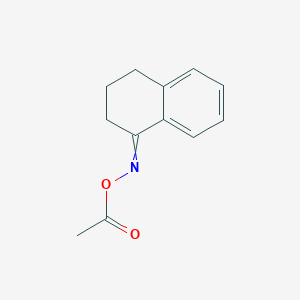

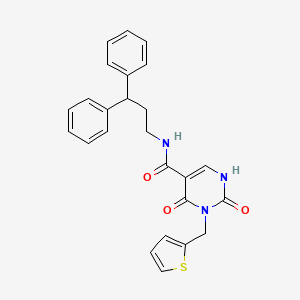
![acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14115554.png)
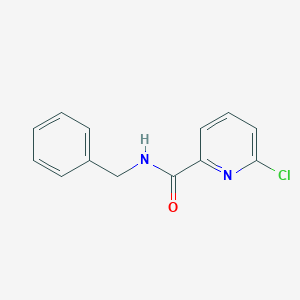
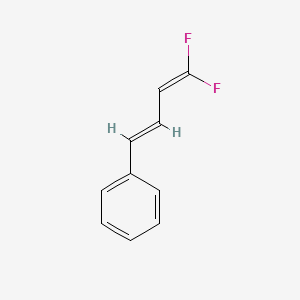

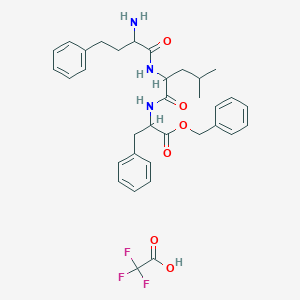
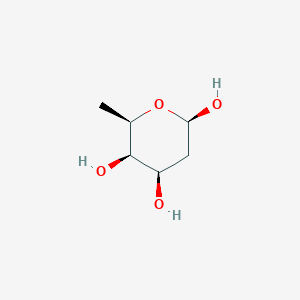
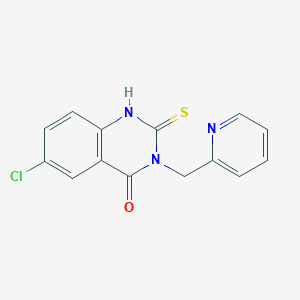

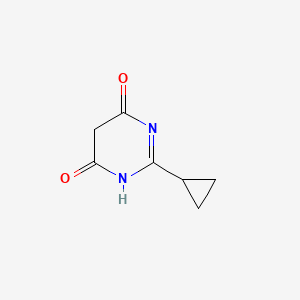
![2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile](/img/structure/B14115603.png)
